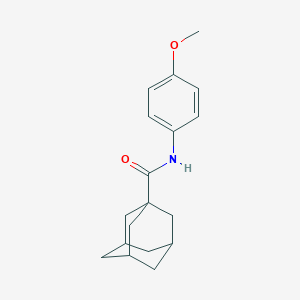

N-(4-methoxyphenyl)adamantane-1-carboxamide

Vue d'ensemble

Description

N-(4-methoxyphenyl)adamantane-1-carboxamide, also known as Memantine, is a drug that has been used for the treatment of Alzheimer's disease. It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been shown to improve cognitive function in patients with Alzheimer's disease.

Mécanisme D'action

N-(4-methoxyphenyl)adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor. The NMDA receptor is involved in learning and memory, and its dysfunction has been implicated in the development of Alzheimer's disease. N-(4-methoxyphenyl)adamantane-1-carboxamide blocks the excessive activation of the NMDA receptor, which can lead to neuronal damage and death. By blocking the excessive activation of the NMDA receptor, N-(4-methoxyphenyl)adamantane-1-carboxamide helps to protect the neurons from damage and death.

Biochemical and Physiological Effects:

N-(4-methoxyphenyl)adamantane-1-carboxamide has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to reduce behavioral symptoms such as agitation and aggression. Additionally, N-(4-methoxyphenyl)adamantane-1-carboxamide has been shown to delay the progression of the disease. The drug has a low affinity for other receptors, which reduces the likelihood of side effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-methoxyphenyl)adamantane-1-carboxamide is that it has a low affinity for other receptors, which reduces the likelihood of side effects. Additionally, N-(4-methoxyphenyl)adamantane-1-carboxamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(4-methoxyphenyl)adamantane-1-carboxamide is that it is not effective in all patients with Alzheimer's disease. Additionally, the drug can have side effects such as dizziness, headache, and constipation.

Orientations Futures

For research on N-(4-methoxyphenyl)adamantane-1-carboxamide include studying its potential use in the treatment of other neurological disorders and studying its long-term effects on cognitive function and quality of life in patients with Alzheimer's disease.

Applications De Recherche Scientifique

N-(4-methoxyphenyl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function, reduce behavioral symptoms, and delay the progression of the disease. Additionally, N-(4-methoxyphenyl)adamantane-1-carboxamide has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Propriétés

Nom du produit |

N-(4-methoxyphenyl)adamantane-1-carboxamide |

|---|---|

Formule moléculaire |

C18H23NO2 |

Poids moléculaire |

285.4 g/mol |

Nom IUPAC |

N-(4-methoxyphenyl)adamantane-1-carboxamide |

InChI |

InChI=1S/C18H23NO2/c1-21-16-4-2-15(3-5-16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20) |

Clé InChI |

DOMQVXNITFPQNL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

SMILES canonique |

COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)

![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)